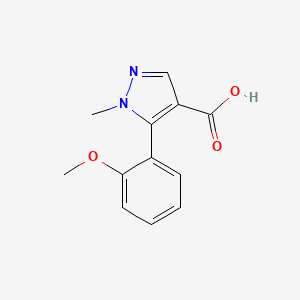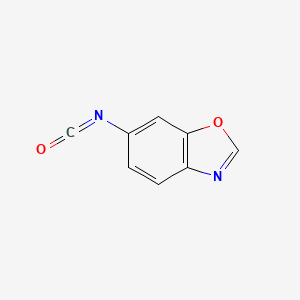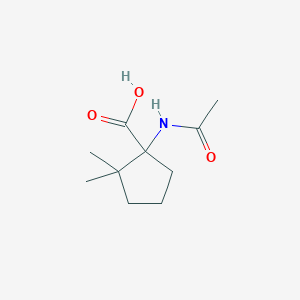
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C9H6FNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate typically involves the nucleophilic aromatic substitution of a nitro group in a precursor compound with a fluoride anion. This reaction is often carried out under basic conditions using reagents such as cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various nucleophiles. Reaction conditions typically involve the use of organic solvents like DMSO and elevated temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and ethynyl group can influence its reactivity and binding affinity to various receptors and enzymes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: A similar compound with a fluorine atom at the 2-position but lacking the ethynyl group.
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated pyridine derivative with the fluorine atom at the 3-position.
Uniqueness
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
methyl 2-ethynyl-3-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h1,4-5H,2H3 |
InChI Key |
ZQIFOBYOEUUXSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)

![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)






